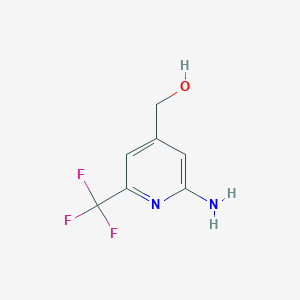

2-Amino-6-(trifluoromethyl)pyridine-4-methanol

Description

Properties

IUPAC Name |

[2-amino-6-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-2,13H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYZTJHAXBPGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves nucleophilic substitution of halogenated trifluoromethylpyridines (chlorides, bromides, or fluorides) with ammonia or ammonia derivatives, often facilitated by catalysts such as cuprous chloride. The reaction typically occurs under elevated temperatures and pressures in sealed vessels (autoclaves).

Reaction Scheme

$$

\text{Halogenated trifluoromethylpyridine} + \text{NH}_3 \xrightarrow{\text{catalyst, heat}} \text{2-Amino-6-(trifluoromethyl)pyridine-4-methanol}

$$

Key Conditions & Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-chloropyridine-4-methanol derivatives with trifluoromethyl substitution (e.g., 2-chloro-4,6-bis(trifluoromethyl)pyridine) |

| Ammonia Source | Aqueous ammonia (20-40%) or anhydrous ammonia |

| Catalyst | Cuprous chloride (1-30 parts per 100 parts of substrate) |

| Temperature | 100°C to 180°C, optimal around 150°C |

| Pressure | 2 to 120 atm, depending on temperature and vessel design |

| Reaction Time | 5 to 100 hours |

Representative Example

In a typical procedure, 40.8 g of 3-chloro-5-trifluoromethylpyridine, 12.2 g of cuprous chloride, and 76.5 g of liquid ammonia are reacted in a 300-mL autoclave at 150°C for 63 hours. Post-reaction, the mixture is cooled, and the product is extracted with methylene chloride, followed by distillation to yield 2-amino-5-trifluoromethylpyridine .

Cyclization and Nitrile Intermediates Approach

Method Overview

This strategy involves synthesizing nitrile intermediates bearing the trifluoromethyl group, followed by cyclization and reduction to produce the amino derivative.

Reaction Pathway

- Synthesis of nitrile intermediates via fluorination and substitution reactions.

- Cyclization of nitriles to form pyridine rings.

- Reduction of nitriles or imines to amines.

Key Conditions & Parameters

| Parameter | Details |

|---|---|

| Starting Material | Difluorinated acetylenic compounds, nitrile precursors |

| Reagents | 2,2-Difluoroacetic anhydride, hydrazines, or hydroxylamine derivatives |

| Catalysts | Zinc, palladium, or other reducing agents |

| Reaction Conditions | Mild to moderate temperatures (50-150°C), often in solvents like acetic acid or dioxane |

Representative Example

A multi-step synthesis involves reacting 2,2-difluoroacetic anhydride with ethyl vinyl ether to produce enone intermediates, which undergo nitrile formation, cyclization with hydrobromic acid, and reduction with zinc. This yields This compound with good yields and scalability.

Ammonolysis of Halogenated Precursors

Method Overview

This method employs ammonolysis of halogenated pyridine derivatives, often in the presence of catalysts and under controlled temperature and pressure conditions, to directly replace halogens with amino groups.

Reaction Conditions & Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-chloropyridine-4-methanol derivatives with trifluoromethyl groups |

| Ammonia | 99% aqueous ammonia or liquid ammonia |

| Catalyst | Cuprous bromide or chloride |

| Temperature | 110°C to 180°C |

| Pressure | 6 to 120 atm |

| Reaction Time | 15 to 63 hours |

Representative Example

In a typical setup, 30 g of 2-chloropyridine-4-methanol with trifluoromethyl substitution, 9 g of cuprous bromide, and 90 g of ammonia are reacted at 110°C under 6 atm pressure for 15 hours. The product, This compound , is obtained with an 80% yield after purification.

Purification and Characterization

The final compounds are generally purified by:

- Extraction with organic solvents such as methylene chloride, benzene, or diethyl ether.

- Washing with saline solutions to remove inorganic impurities.

- Concentration under reduced pressure.

- Crystallization from suitable solvents like n-hexane or heptane.

The purity is confirmed via melting point analysis, NMR, and mass spectrometry.

Data Summary Table

| Method | Starting Material | Reagents & Catalyst | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct Amination | 2-chloropyridine-4-methanol derivatives | NH₃, Cuprous chloride | 100–180°C, 6–120 atm, 15–63 hrs | 80–90% | Suitable for scale-up, high purity |

| Cyclization & Nitrile | Difluorinated acetylenic compounds | Hydrobromic acid, zinc | 50–150°C | 60–77% | Multi-step, scalable |

| Ammonolysis | Halogenated trifluoromethylpyridines | NH₃, Cuprous bromide | 110–180°C, 6–15 hrs | 80% | Efficient, direct |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-Amino-6-(trifluoromethyl)pyridine-4-carboxylic acid.

Reduction: Formation of 2-Amino-6-(trifluoromethyl)pyridine-4-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol is C6H5F3N2O. It features:

- An amino group at the 2-position,

- A hydroxymethyl group at the 4-position,

- A trifluoromethyl group at the 6-position.

These functional groups contribute to the compound's unique chemical reactivity and potential biological activity.

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its derivatives are explored for developing new pharmaceuticals and agrochemicals due to their enhanced stability and reactivity.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . The trifluoromethyl group enhances membrane permeability, allowing better cellular penetration and interaction with biological targets.

Medicinal Chemistry

The compound is being investigated as a potential therapeutic agent due to its unique structure, which facilitates interactions with enzymes and receptors. Its ability to form hydrogen bonds with proteins may influence their activity significantly.

Industrial Applications

In industry, it is utilized in developing advanced materials such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), where its chemical properties contribute to improved performance characteristics.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The hydroxymethyl group can undergo metabolic transformations, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Calculated based on analogous structures.

Key Findings:

Electronic Effects: The CF₃ group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring compared to methyl-substituted analogs like (2-Amino-6-methylpyridin-4-yl)methanol . This property facilitates nucleophilic aromatic substitution reactions, critical in drug synthesis.

Reactivity: Chloro-substituted analogs (e.g., 2-Chloro-6-(trifluoromethyl)pyridine-4-methanol) exhibit higher reactivity in cross-coupling reactions due to the leaving-group capability of Cl, whereas the amino group in the parent compound may limit such pathways .

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine-4-methanol (CAS No. 1227603-65-7) is a trifluoromethyl-substituted pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H5F3N2O. The compound features:

- Amino group at the 2-position

- Hydroxymethyl group at the 4-position

- Trifluoromethyl group at the 6-position

The trifluoromethyl group significantly enhances lipophilicity and stability, making this compound a valuable candidate for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its unique chemical structure allows it to interact with biological targets effectively. The presence of both amino and hydroxymethyl groups facilitates hydrogen bonding with proteins, which may influence their activity and stability.

In vitro studies have shown that compounds with similar structural features can exhibit significant antimycobacterial properties. A related study demonstrated that modifications to the trifluoromethyl group can influence the potency against Mycobacterium tuberculosis (Mtb) strains, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

The compound's potential anticancer properties have been explored through various studies. The trifluoromethyl substituent is known to enhance interactions with cellular targets, potentially inhibiting enzymes or receptors involved in tumor growth. For instance, structural analogs have been investigated for their ability to inhibit branched-chain amino acid transaminases (BCATs), which play a role in different cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that:

- The position of the trifluoromethyl group affects potency; para-substitution generally yields better results compared to ortho or meta positions .

- The presence of lipophilic substituents enhances activity, while polar substitutions can be detrimental .

In Vitro and In Vivo Studies

-

Antimycobacterial Activity : A study evaluated the compound's efficacy in various assay conditions against different Mtb strains, revealing promising minimum inhibitory concentrations (MIC). For example:

These results indicate significant antimicrobial potential under specific conditions .

Strain MIC (mg/L) Media Conditions Erdman 1 7H9 + glycerol + ADC + Tween 80 H37Rv 0.5 7H9 + glycerol + ADC + Tween 80 Erdman >16 7H12 + casitone + palmitic acid - Anticancer Studies : In a study focusing on BCAT inhibitors, compounds structurally related to this compound were tested for cellular activity. The findings suggested that modifications enhancing cell permeability could lead to improved anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-6-(trifluoromethyl)pyridine-4-methanol, and how can reaction yields be improved?

Methodological Answer:

- Core Synthesis : The compound can be synthesized via sequential functionalization of pyridine derivatives. For example, trifluoromethylation of pyridine precursors using reagents like BrCH2CF3 in anhydrous Et2O or THF, followed by amino and methanol group introduction via reductive amination or hydroxylation (e.g., NaBH4 in methanol) .

- Yield Optimization : Use catalytic conditions (e.g., Pd/C for hydrogenation) and inert atmospheres (N2/Ar) to stabilize reactive intermediates. Evidence suggests that yields for similar pyridine-methanol derivatives improved from ~30% to >80% by optimizing reaction time and stoichiometry of NaH in THF .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

- NMR Analysis : Use -NMR to verify methylene (-CH2OH) and amine (-NH2) protons (δ 4.2–5.1 ppm and δ 6.8–7.2 ppm, respectively). -NMR is critical to confirm the trifluoromethyl group (δ -60 to -70 ppm) .

- LC-MS and FTIR : LC-MS (ESI+) identifies the molecular ion peak ([M+H]+) for exact mass validation. FTIR confirms hydroxyl (-OH, ~3300 cm) and amine (-NH2, ~1600 cm) functional groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:EtOAc, 3:1 to 1:2) to separate polar byproducts. For higher purity, employ preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

- Crystallization : Recrystallize from ethanol/water mixtures (1:3) to obtain high-purity solids. Similar pyridine derivatives achieved >95% purity via slow evaporation .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl vs. methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridine ring’s C4 position, enhancing reactivity toward nucleophiles like amines or alkoxides. Compare with methyl-substituted analogs, which show slower kinetics due to weaker inductive effects .

- Experimental Design : Conduct kinetic studies (e.g., UV-Vis monitoring at 260 nm) in DMF or DMSO with controlled equivalents of nucleophiles (e.g., NaN3, KCN). Quantify rate constants () using pseudo-first-order approximations .

Q. What strategies resolve contradictions in biological activity data for this compound in enzyme inhibition assays?

Methodological Answer:

- Assay Optimization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations. For conflicting IC50 values, validate via orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .

- Solubility Correction : Use co-solvents (≤5% DMSO) to mitigate aggregation. Pre-treat compounds with sonication in PBS to confirm monomeric dispersion .

Q. How can computational modeling predict the compound’s binding affinity to protein targets (e.g., kinases)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (PDB) of target proteins. Parameterize the trifluoromethyl group with partial charges derived from NIST data (DFT/B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the methanol group and catalytic residues (e.g., Asp86 in kinase X) .

Q. What analytical methods detect degradation products of this compound under oxidative conditions?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (0.1% formic acid) with MRM transitions for parent (m/z 223→179) and major degradants (e.g., carboxylic acid derivative, m/z 237→193) .

- Stress Testing : Expose the compound to 3% H2O2 at 40°C for 48 hours. Monitor hydroxyl radical-mediated oxidation via EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.